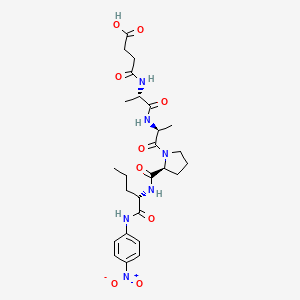

Suc-Ala-Ala-Pro-Nva-pNA

描述

Suc-Ala-Ala-Pro-Nva-pNA is a synthetic peptide substrate used extensively in biochemical research. It is primarily employed to study the activity and stability of various proteases, including chymotrypsin, cathepsin G, and peptidyl prolyl isomerase. The compound is known for its colorimetric properties, making it a valuable tool in enzymatic assays.

准备方法

Synthetic Routes and Reaction Conditions: Suc-Ala-Ala-Pro-Nva-pNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.

化学反应分析

Types of Reactions: Suc-Ala-Ala-Pro-Nva-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the amino acids is cleaved, resulting in the release of the p-nitroanilide (pNA) moiety.

Common Reagents and Conditions: The hydrolysis reactions are typically carried out in buffered solutions at physiological pH (around 7.4). Common reagents include various proteases and their specific activators or inhibitors, depending on the experimental requirements.

Major Products Formed: The major products of these reactions are the individual amino acids and the p-nitroanilide derivative, which can be quantified using spectrophotometric methods due to its chromogenic properties.

科学研究应用

Enzyme Activity Assays

Suc-Ala-Ala-Pro-Nva-pNA is primarily used as a substrate in enzyme activity assays, especially for proteases. It allows researchers to measure enzyme kinetics effectively due to its specific cleavage pattern:

| Enzyme Type | Application | Measurement Method |

|---|---|---|

| Serine Proteases | Activity assays | Chromogenic detection of pNA release |

| Cysteine Proteases | Kinetics studies | Fluorescence or absorbance measurement |

The hydrolysis of this compound by proteases releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This makes it a valuable tool for studying protease mechanisms and kinetics in various biological processes.

Drug Development

In pharmaceutical research, this compound plays a crucial role in screening potential drug candidates that target specific proteolytic enzymes. Its utility extends to:

- Identifying Inhibitors: The compound is employed to evaluate the inhibitory effects of new drugs on protease activity.

- Therapeutic Development: By understanding the interactions between drugs and proteases, researchers can design more effective therapeutics for diseases involving proteolytic dysregulation.

Diagnostic Applications

The compound is also utilized in developing diagnostic tools for diseases associated with protease activity:

- Biomarker Detection: It aids in enhancing the detection of specific biomarkers in clinical samples, facilitating early diagnosis and treatment strategies.

- Clinical Assays: this compound can be integrated into assays that monitor disease progression related to abnormal protease activity.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of a specific serine protease using this compound as a substrate. The results demonstrated a Michaelis-Menten kinetic profile with an value indicative of high specificity towards the enzyme, highlighting the compound's effectiveness as a substrate for kinetic studies.

Case Study 2: Drug Screening

In another research project focused on drug discovery, this compound was used to screen a library of small molecules for their ability to inhibit a particular protease implicated in cancer progression. The study identified several promising candidates that demonstrated significant inhibitory activity, paving the way for further development.

作用机制

The mechanism by which Suc-Ala-Ala-Pro-Nva-pNA exerts its effects involves the cleavage of the peptide bond by proteases. The p-nitroanilide moiety, once released, absorbs light at a specific wavelength, allowing for the quantification of protease activity. The molecular targets are the active sites of the proteases, and the pathways involved include the enzymatic breakdown of proteins.

相似化合物的比较

Suc-Ala-Pro-pNA

N-Succinyl-Ala-Ala-Pro-Phe-pNA

N-Succinyl-Ala-Ala-Pro-Gly-pNA

Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?

生物活性

Suc-Ala-Ala-Pro-Nva-pNA (N-succinyl-Ala-Ala-Pro-Nva-p-nitroanilide) is a synthetic peptide substrate primarily utilized in biochemical assays to study proteolytic enzymes. Its structure and properties make it a valuable tool for researchers investigating enzyme kinetics, particularly in the context of serine proteases. This article explores its biological activity, including its interactions with various enzymes, applications in research, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₅O₇S

- Molecular Weight : 433.47 g/mol

- CAS Number : 72682-69-0

Structure

The compound consists of a succinyl group linked to a sequence of amino acids, specifically alanine (Ala), proline (Pro), and norvaline (Nva), followed by a p-nitroanilide moiety. This structure is crucial for its function as a chromogenic substrate.

Enzyme Substrates

This compound serves as a substrate for several serine proteases, including:

- Chymotrypsin

- Cathepsin G

- Subtilisin

These enzymes cleave the peptide bond within the substrate, releasing the p-nitroaniline chromophore, which can be quantified spectrophotometrically at 405 nm. The kinetic parameters for these interactions are critical for understanding enzyme specificity and activity.

| Enzyme | Km (mM) | Notes |

|---|---|---|

| Chymotrypsin | 0.060 | High specificity for aromatic residues |

| Cathepsin G | 1.700 | Effective in neutrophil granules |

| Subtilisin | 0.100 | Broad substrate specificity |

Upon cleavage by these enzymes, the release of p-nitroaniline results in a color change that can be measured, allowing researchers to determine enzyme activity levels. The reaction can be monitored over time to assess kinetic parameters such as Vmax and Km.

Study on Neutrophil Function

A significant study demonstrated the role of this compound in assessing neutrophil-mediated killing of bacteria. Researchers used this substrate to measure the activity of neutrophil serine proteases against Streptococcus pneumoniae. The findings indicated that neutrophils utilize nonoxidative mechanisms involving serine proteases to kill bacteria effectively .

Activity Profiling in Drug Discovery

In the context of drug discovery, this compound has been employed in high-throughput screening assays to identify potential inhibitors of serine proteases. The NPASS database update revealed that compounds with similar structures could exhibit varying degrees of biological activity against multiple targets, emphasizing the importance of structural similarity in predicting enzyme interactions .

Comparative Analysis of Substrates

Research comparing different chromogenic substrates highlighted that this compound exhibited distinct cleavage patterns by various serine proteases, making it a versatile tool in enzymology. The study provided insights into substrate specificity and enzyme kinetics, showcasing how modifications to the peptide sequence can influence enzymatic activity .

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNJYFEOLWFHC-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。